Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH” is also known as Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated). It is a hirugen-like peptide, and has a higher affinity for thrombin than Hirugen . This compound is an antithrombotic agent and inhibits the thrombin-induced fibrin clot formation with an IC50 value of 0.087 μM .
Molecular Structure Analysis
The molecular formula of this compound is C64H88N10O26S, and its molecular weight is 1445.5 . The sequence of this compound is {Suc-Phe}-Glu-Pro-Ile-Pro-Glu-Glu-{Tyr(SO3H)}-Leu-{d-Glu} .Physical And Chemical Properties Analysis
The compound has a molecular weight of 1445.49992 and an exact mass of 1444.5590705 . At pH 7.0, it has a net charge of -4.99 . It is hydrophilic, meaning it dissolves well in pure water .Aplicaciones Científicas De Investigación
Peptide Synthesis and Evaluation
One research application of such peptides is in the synthesis and evaluation of cyclic peptides. For example, a study focused on synthesizing cyclic peptides with varied sequences, including ones similar to Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH, to examine their kinetic parameters and potential as substrates or inhibitors of certain enzymes like pp60c-src, which is the product of the src proto-oncogene (McMurray, Budde, & Dyckes, 2009).
Amino Acid Sequencing and Protein Characterization
Another application is in the field of protein characterization and sequencing. The detailed study of amino acid sequences in proteins, such as adenylate kinase from skeletal muscle, where sequences similar to the decapeptide are examined, provides insights into the structural and functional aspects of these proteins (Heil et al., 1974).
Large-Scale Synthesis of Anticoagulant Peptides
The peptide has close similarities to anticoagulant decapeptides. Research into the large-scale synthesis of such peptides, like MDL 28050, which shares a similar structure, can lead to advancements in medical applications, particularly in anticoagulant therapies (Hoekstra et al., 1992).
Leukocyte Chemotaxis Inhibition
Studies also delve into the role of similar peptides in inhibiting leukocyte chemotaxis. This involves understanding how certain peptide sequences can influence cellular processes like immune response, which is crucial in developing treatments for inflammatory diseases (Hirata et al., 1984).
Tyrosine Kinase/Phosphatase Activity Sensing
Research has explored the use of peptides in sensing the activity of tyrosine kinase and phosphatase enzymes. The design of hydrogelators based on peptide sequences similar to Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH for this purpose could be pivotal in pharmaceutical research and enzyme inhibitor screening (Zheng et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H86N10O25S/c1-5-35(4)54(71-60(90)46-14-9-29-72(46)62(92)41(21-27-52(81)82)67-61(91)47(33-36-11-7-6-8-12-36)74-48(75)23-24-49(74)76)63(93)73-30-10-13-45(73)59(89)66-40(20-26-51(79)80)55(85)65-39(19-25-50(77)78)56(86)70-44(32-37-15-17-38(18-16-37)99-100(96,97)98)58(88)69-43(31-34(2)3)57(87)68-42(64(94)95)22-28-53(83)84/h6-8,11-12,15-18,34-35,39-47,54H,5,9-10,13-14,19-33H2,1-4H3,(H,65,85)(H,66,89)(H,67,91)(H,68,87)(H,69,88)(H,70,86)(H,71,90)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,94,95)(H,96,97,98)/t35-,39-,40-,41-,42+,43-,44-,45-,46-,47-,54-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKXPBZTQOZMGW-FQSUHZHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)N5C(=O)CCC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N5C(=O)CCC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H86N10O25S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.